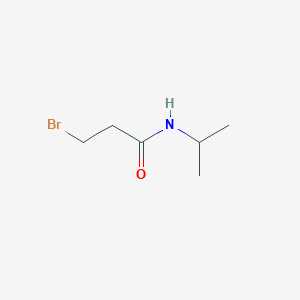

3-bromo-N-(propan-2-yl)propanamide

Description

3-Bromo-N-(propan-2-yl)propanamide is a brominated propanamide derivative characterized by a propan-2-yl (isopropyl) group attached to the nitrogen atom.

- Synthesis: Reacting propan-2-ylamine with 3-bromopropanoyl chloride in the presence of a mild base (e.g., aqueous Na₂CO₃ or K₂CO₃) under vigorous stirring. The reaction typically proceeds in polar aprotic solvents (e.g., dichloromethane) or aqueous media, yielding precipitates that are filtered, washed, and dried .

- Key Features: The bromine atom at the β-position enhances electrophilicity, making it reactive in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

3-bromo-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLFOHCCEPYFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-bromo-N-(propan-2-yl)propanamide can be achieved through several methods. One common approach involves the bromination of N-(propan-2-yl)propanamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

3-bromo-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding N-substituted propanamide.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the amide group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines typically yield N-substituted amides, while reduction reactions produce amines .

Scientific Research Applications

3-bromo-N-(propan-2-yl)propanamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its bromine atom can be replaced with other functional groups to create derivatives with improved biological activity.

Biological Studies: Researchers use this compound to study the effects of brominated amides on various biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 3-bromo-N-(propan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit proteases or kinases involved in disease processes, leading to therapeutic effects. The bromine atom plays a crucial role in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:

- Substituent Effects: Aryl vs. In contrast, alkyl groups like isopropyl improve lipid solubility, enhancing membrane permeability . Heteroaryl Groups: Thiazol-2-yl derivatives enable rapid cyclization or coupling reactions due to the electron-deficient nature of the thiazole ring, facilitating nucleophilic aromatic substitutions .

- Synthetic Efficiency : Reactions in dichloromethane (DCM) with K₂CO₃ achieve higher yields (>90%) compared to aqueous Na₂CO₃ (~85–90%), likely due to better solubility of intermediates in organic solvents .

Reactivity and Functionalization Pathways

3-Bromo-N-(propan-2-yl)propanamide and its analogs are versatile intermediates in medicinal chemistry:

- Nucleophilic Substitution : The β-bromine undergoes displacement with thiols, amines, or heterocycles. For example, coupling with 5-aryl-1,3,4-oxadiazole-2-thiols yields biheterocyclic hybrids with antidiabetic activity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling of aryl-substituted analogs enables aryl-aryl bond formation, critical for tuning pharmacokinetic properties .

- Macromolecular Targeting : Bromo-propanamides with bulky substituents (e.g., naphthylmethyl) are used in PROTACs (proteolysis-targeting chimeras) to degrade disease-related proteins .

Biological Activity

3-Bromo-N-(propan-2-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving bromination and amide formation. The synthetic route typically includes the following steps:

- Bromination of Propanamide : The initial step involves the bromination of propanamide to introduce the bromine atom at the desired position.

- Formation of Amide : The resulting bromo compound is then reacted with isopropylamine to form the final amide product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various brominated compounds, it was found to possess significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| A-375 (Melanoma) | 15 |

| MCF-7 (Breast Cancer) | 20 |

These findings indicate that this compound may have potential as an anticancer therapeutic agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be attributed to:

- Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis through mitochondrial pathways, leading to cell death.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. Results confirmed its efficacy in reducing bacterial load in vitro.

- Anticancer Screening : A panel of human cancer cell lines was treated with varying concentrations of the compound. Results indicated a dose-dependent response in inhibiting cell growth, particularly in melanoma and breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.